Thieno[2,3-c]pyridine-5-carboxylic acid
Description
Significance of Thienopyridine Scaffolds in Medicinal Chemistry and Organic Synthesis
The thienopyridine scaffold is a critical core structure in the development of therapeutic agents and a versatile building block in organic synthesis. researchgate.net Thienopyridine derivatives are noted for their wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netnih.gov This broad spectrum of activity is attributed to the unique molecular structure of the scaffold, which can interact with various biological targets like enzymes and receptors. nih.gov
In medicinal chemistry, the thienopyridine framework is most famously associated with antiplatelet drugs, which are crucial in treating cardiovascular diseases. researchgate.netmdpi.com Commercially available antiplatelet medications based on this scaffold effectively inhibit platelet aggregation. researchgate.net Beyond this, research has explored thienopyridines as potential treatments for central nervous system (CNS) disorders, cancer, and infectious diseases. researchgate.netekb.eg For instance, certain 2-amino-3-carboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity against human cancer cell lines. nih.gov The scaffold's structure also positively influences key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. researchgate.netresearchgate.net
In organic synthesis, thienopyridine derivatives serve as important precursors and intermediates for creating more complex molecules for both pharmaceutical and agrochemical applications. researchgate.net The ability to functionalize the thienopyridine ring at various positions allows for the tailored design of molecules with enhanced biological efficacy and desired properties. researchgate.net
Overview of Fused Thiophene-Pyridine Heterocyclic Systems
Fused heterocyclic systems are compounds where two or more rings share an edge and one or more atoms. Pyridine (B92270), a six-membered nitrogen-containing heterocycle, is frequently fused with other rings to create bicyclic or polycyclic structures with enhanced chemical stability and distinct electronic properties. researchgate.netias.ac.in The fusion of a thiophene (B33073) ring (a five-membered ring containing a sulfur atom) with a pyridine ring gives rise to the thienopyridine system. researchgate.net
These fused systems are of significant interest due to their prevalence in medicinally important compounds and their applications in materials science. ias.ac.inresearchgate.net The combination of the electron-rich thiophene ring and the electron-deficient pyridine ring results in a unique electronic environment that influences the molecule's reactivity and biological interactions. There are several ways the thiophene and pyridine rings can be fused, leading to different structural isomers, each with its own distinct chemical and pharmacological profile. researchgate.net This structural diversity allows for extensive exploration in drug discovery and the design of functional materials. researchgate.netresearchgate.net
Structural Characteristics and Positional Isomerism Relevant to Thieno[2,3-c]pyridine-5-carboxylic Acid
Positional isomers are compounds that have the same molecular formula but differ in the position of a functional group or substituent on a parent structure. wikipedia.org In the case of thienopyridines, isomerism arises from the different ways the thiophene and pyridine rings can be fused together. researchgate.net There are six possible isomers of thienopyridine, with the thieno[2,3-b], thieno[2,3-c], thieno[3,2-b], and thieno[3,2-c] isomers being the most extensively studied. researchgate.net
Thieno[2,3-c]pyridine (B153571) is characterized by the fusion of the thiophene ring at its 2- and 3-positions to the 'c' face (the C4-C5 bond) of the pyridine ring. uni.lu The subject of this article, this compound, is a derivative of this specific isomer where a carboxylic acid (-COOH) group is attached to the 5th position of the pyridine ring. uni.lu This substitution pattern is crucial as it defines the molecule's chemical reactivity and potential interactions with biological targets.
| Isomer Name | Fusion Pattern |
| Thieno[2,3-b]pyridine (B153569) | Thiophene C2-C3 fused to Pyridine C2-C3 |
| Thieno[3,2-b]pyridine (B153574) | Thiophene C3-C2 fused to Pyridine C2-C3 |
| Thieno[2,3-c]pyridine | Thiophene C2-C3 fused to Pyridine C4-C3 |
| Thieno[3,2-c]pyridine (B143518) | Thiophene C3-C2 fused to Pyridine C4-C3 |
| Thieno[3,4-b]pyridine | Thiophene C3-C4 fused to Pyridine C2-C3 |
| Thieno[3,4-c]pyridine | Thiophene C3-C4 fused to Pyridine C4-C3 |
This table illustrates the main positional isomers of the thienopyridine scaffold.
Historical and Current Research Trajectory of this Core Structure in Scholarly Literature
While historically other isomers may have been more widely studied, the Thieno[2,3-c]pyridine core has gained significant attention in recent research. nih.gov Its growing importance stems from its presence in the core structure of various kinase inhibitors and its potential applications in materials chemistry due to its electrochemical and photophysical properties. nih.gov
The synthesis of the Thieno[2,3-c]pyridine skeleton has been an area of active investigation. One reported method involves a three-step process starting from 2-acetylthiophene (B1664040), which proceeds through a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction, and culminates in an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine derivatives. nih.gov Another patented process describes the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide to form the thieno[2,3-c]pyridine structure. google.com The development of mild, metal-free synthetic methods is a key focus, as it allows for the creation of a library of novel derivatives for further study. nih.gov
Current research aims to leverage this scaffold to develop new compounds with important biological activities. nih.gov The ability to synthesize a variety of derivatives of the Thieno[2,3-c]pyridine core overcomes limitations of previous methods and opens new avenues for exploring their therapeutic potential. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIAHEIBOHZBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(C=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 C Pyridine 5 Carboxylic Acid and Its Derivatives
Strategies for the Construction of the Thieno[2,3-c]pyridine (B153571) Core
The construction of the thieno[2,3-c]pyridine nucleus is generally achieved through two main strategies: forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, more commonly, closing the pyridine ring onto a thiophene precursor. nih.gov These approaches allow for the synthesis of a variety of substituted thienopyridines.
Cyclocondensation reactions are a cornerstone in the synthesis of the thieno[2,3-c]pyridine system, providing a direct route to the fused bicyclic structure.
This strategy involves using a functionalized thiophene as the starting material and constructing the pyridine ring upon it. One prominent example is the Gewald reaction, which can produce dihydrothieno[2,3-c]pyridine derivatives. nih.gov For instance, the reaction of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur yields diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. nih.gov This intermediate serves as a versatile precursor for further elaborations. Another approach involves the cyclocondensation of 1,6-di(thiophen-2-yl)hexane-1,6-dione in an acetic acid medium, which can lead to rearranged, fused heterocyclic systems containing two thiophene units. nih.gov
Closing a pyridine ring onto a thiophene derivative is a common and effective strategy for synthesizing the thieno[2,3-c]pyridine core. nih.gov A convenient method involves the cyclization of a Schiff base that is formed by the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532). researchgate.netlookchem.com This procedure has proven to be particularly efficient for producing 2-halogenated thieno[2,3-c]pyridines, which are valuable intermediates for further functionalization. researchgate.net
Once the thieno[2,3-c]pyridine scaffold is formed, direct functionalization can be employed to introduce substituents at specific positions. A notable example is the functionalization at the C-2 position. This can be achieved by deprotonating the thieno[2,3-c]pyridine ring at this position, followed by trapping the resulting anion with an electrophile like trimethyltin (B158744) chloride. researchgate.net This process yields a 2-stannyl analog, which is a versatile intermediate that can readily participate in Stille cross-coupling reactions to introduce a variety of substituents at the C-2 position. researchgate.net
A modern and efficient metal-free strategy for synthesizing substituted thieno[2,3-c]pyridines involves a triazole-mediated denitrogenative transformation. nih.govnih.govresearchgate.net This multi-step process begins with a one-pot triazolization reaction using a starting material like 2-acetylthiophene (B1664040) to obtain 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.gov The subsequent step is a modified Pomeranz-Fritsch reaction to achieve cyclization into a thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate. nih.govnih.govresearchgate.net The final and key step is an acid-mediated denitrogenative transformation of this fused triazole compound. nih.gov This reaction proceeds through the loss of a nitrogen molecule and allows for the introduction of various nucleophiles at the C-7 position. nih.gov This method successfully synthesizes 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters in good yields under mild conditions. nih.govresearchgate.net
The versatility of this method is demonstrated by the range of nucleophiles that can be incorporated. The reaction of the fused triazole intermediate with various alcohols and phenols in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) yields a series of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives.
Table 1: Synthesis of 7-(Substituted Methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation nih.gov
| Product | Nucleophile (R-OH) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 3b | Methanol | 24 | 75 |
| 3c | Butan-1-ol | 24 | 72 |
| 3d | Propan-2-ol | 48 | 65 |
| 3e | Phenol (B47542) | 24 | 68 |
| 3f | 4-Methoxyphenol | 24 | 70 |
Reaction conditions: Fused triazole intermediate (1 eq.), alcohol (10 eq.), TfOH (2 eq.), in 1,2-DCE at 80°C under a N₂ atmosphere.
The Pomeranz-Fritsch reaction, a classical method for isoquinoline (B145761) synthesis, has been successfully adapted for the preparation of thieno[2,3-c]pyridines. lookchem.comthermofisher.comwikipedia.org The modified procedure involves the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base (a benzalaminoacetal analog). researchgate.netlookchem.com This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to afford the thieno[2,3-c]pyridine ring system. thermofisher.comwikipedia.org While early syntheses of thieno[2,3-c]pyridine resulted in very low yields, the application of modified Pomeranz-Fritsch procedures has enabled the synthesis of these compounds in good yields. lookchem.com This method is also a crucial step in the triazole-mediated synthesis pathway, where it is used to form the fused tricyclic intermediate before the final denitrogenation step. nih.govnih.govresearchgate.net
Cyclocondensation Approaches for Bicyclic Scaffold Formation
Methods for the Introduction of the Carboxylic Acid Moiety at Position 5
The carboxylic acid group at the 5-position is a critical functional handle for further derivatization. Its introduction is typically achieved in the final stages of a synthetic sequence by hydrolyzing a more stable precursor, such as a nitrile or an ester.
The conversion of a nitrile group to a carboxylic acid is a robust and widely used transformation in organic synthesis. libretexts.org This hydrolysis can be performed under either acidic or basic conditions. chemguide.co.uk The reaction proceeds through a two-stage mechanism, initially forming an amide intermediate which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemguide.co.uk
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the carbon-nitrogen triple bond. libretexts.org While direct examples for the title compound are specific to proprietary synthesis, the hydrolysis of a nitrile precursor using sodium hydroxide to yield the corresponding carboxylic acid has been demonstrated in the synthesis of the related thieno[3,2-b]pyridine (B153574) core. nih.gov This method highlights the utility of nitrile hydrolysis in constructing thienopyridine carboxylic acids. nih.gov
The general mechanism involves the initial addition of water (acid-catalyzed) or hydroxide (base-catalyzed) to the nitrile, forming an imidic acid or its conjugate base, which then tautomerizes to an amide. libretexts.orgchemistrysteps.com This amide intermediate is subsequently hydrolyzed to the final carboxylic acid product. libretexts.orgchemistrysteps.com
The hydrolysis of an ester to its parent carboxylic acid and an alcohol is another fundamental method for unmasking the carboxyl group. ucalgary.ca This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). ucalgary.ca This reaction is reversible, and an excess of water is used to drive the equilibrium towards the carboxylic acid and alcohol products. libretexts.orgmnstate.edu The mechanism is the reverse of Fischer esterification, involving protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by water. ucalgary.ca
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH). ucalgary.ca The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com This salt is resistant to further nucleophilic attack, driving the reaction to completion. masterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is required after the initial hydrolysis. libretexts.orgmasterorganicchemistry.com In synthetic routes leading to thieno[2,3-c]pyridine derivatives, ester intermediates are common, and their hydrolysis via saponification represents a standard procedure to access the final carboxylic acid. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Optimizing reaction parameters is crucial for maximizing the yield and purity of thieno[2,3-c]pyridine-5-carboxylic acid and its precursors. Key factors include the choice of solvents and catalysts, temperature control, and the use of modern energy sources.
The choice of solvent and catalyst can dramatically influence the outcome of the synthesis of the thieno[2,3-c]pyridine core. In a metal-free approach involving a denitrogenative transformation, various solvents and acid catalysts were evaluated to optimize the yield of a key intermediate. nih.govkuleuven.be It was found that using 1,2-dichloroethane (B1671644) (1,2-DCE) as the solvent and trifluoromethanesulfonic acid (TfOH) as the catalyst provided significantly higher yields compared to other systems like para-toluenesulfonic acid (PTSA) in solvents such as toluene (B28343) or dioxane. nih.govresearchgate.net
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PTSA | Toluene | 110 | 24 | 2 | nih.govresearchgate.net |
| PTSA | Dioxane | 100 | 24 | 5 | nih.govresearchgate.net |
| PTSA | 1,2-DCE | 80 | 24 | 20 | nih.govresearchgate.net |
| TfOH | Toluene | 110 | 24 | 11 | nih.govresearchgate.net |
| TfOH | Dioxane | 100 | 24 | 48 | nih.govresearchgate.net |
| TfOH | 1,2-DCE | 80 | 24 | 72 | nih.govresearchgate.net |
For subsequent reactions involving the carboxylic acid product, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly employed to form amide bonds. Palladium (Pd) catalysts are instrumental in cross-coupling reactions to build the carbon skeleton of complex derivatives before the final hydrolysis step. chemistrysteps.com
Temperature is a critical parameter that directly affects reaction rates and product yields. In the optimized synthesis of the thieno[2,3-c]pyridine core, it was observed that lowering the reaction temperature from 110 °C in toluene to 80 °C in 1,2-DCE, in conjunction with the right catalyst, improved the yield from 11% to 72%. nih.govkuleuven.be This demonstrates that higher temperatures are not always beneficial and can lead to side reactions or degradation. The reaction time is also linked to kinetics, with some transformations being complete in a few hours, while others may require overnight reflux to achieve maximum conversion. nih.govkuleuven.be For instance, the formation of certain ester derivatives was achieved with good yields at 100 °C in 1–3 hours. nih.govkuleuven.be
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. This technique has been successfully applied to the synthesis of related heterocyclic systems. For example, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, key precursors for fused thiophene systems, was achieved in just two minutes using microwave irradiation. researchgate.net These precursors were then efficiently converted to the corresponding thieno[2,3-d]pyrimidin-4-one, also under microwave conditions. researchgate.net This highlights the potential of microwave technology to significantly shorten the multi-step synthetic sequences required for producing complex molecules like this compound.
Scalability and Industrial Feasibility Considerations for Synthetic Routes
The transition from a laboratory-scale synthesis to an industrial process introduces a new set of challenges that are not always apparent at the bench. For the synthesis of this compound, several factors must be critically assessed to determine the industrial viability of a given route. These include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, the ease of product isolation and purification, and the generation and management of waste streams.
One promising approach for the industrial synthesis of thieno[2,3-c]pyridine derivatives is a metal-free, three-step synthesis commencing from the readily available 2-acetylthiophene. nih.govnih.gov This method avoids the use of expensive and potentially toxic metal catalysts, which is a significant advantage in pharmaceutical manufacturing where purity and cost are major concerns. nih.gov The process involves a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization and a subsequent acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. nih.govnih.gov The use of simple and readily available reactants contributes to the cost-effectiveness of this synthesis. nih.gov
In contrast, traditional methods often rely on the construction of the thiophene ring onto a pre-existing pyridine derivative or vice versa. nih.gov These approaches can be limited by the availability of specifically substituted starting materials and may involve more expensive reagents or catalysts, making them less attractive for large-scale production. nih.gov
General principles for the industrial production of pyridine carboxylic acids also provide a relevant framework. google.com Large-scale processes often favor continuous flow reactors over batch reactors to improve efficiency, consistency, and safety. The choice of solvents is critical, with a preference for greener, recyclable options to minimize environmental impact and reduce costs associated with waste disposal. Furthermore, the development of robust purification methods, such as crystallization, is essential to achieve the high purity required for pharmaceutical applications.
The following interactive data tables provide a comparative overview of key parameters for different synthetic strategies, highlighting the trade-offs between various approaches in the context of industrial-scale production.
Table 1: Comparison of Synthetic Routes for Thieno[2,3-c]pyridine Derivatives
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Reported Yield | Scalability Advantages | Scalability Challenges | Reference |
| Metal-Free Three-Step Synthesis | 2-Acetylthiophene | Acid catalysts | Good | Avoids metal catalysts, cost-effective, uses readily available materials. | Multi-step process may require optimization for continuous flow. | nih.govnih.gov |
| Traditional Thiophene Ring Closure | Substituted Pyridines | Various | Variable | Can access specific derivatives. | Limited by starting material availability, potentially expensive reagents. | nih.gov |
| Traditional Pyridine Ring Closure | Substituted Thiophenes | Various | Variable | Can access specific derivatives. | Limited by starting material availability, potentially expensive reagents. | nih.gov |
| Ticlopidine Analogue Synthesis | Thiophene | Paraformaldehyde, DDQ, etc. | 60% (overall) | Operationally simple, short reaction times, inexpensive reagents. | Multi-step process. | nih.gov |
Table 2: Industrial Feasibility Factors for this compound Production
| Factor | Considerations | Potential Solutions |
| Cost of Goods (COGS) | Price and availability of starting materials, reagents, and solvents. | Sourcing from reliable, large-scale suppliers; optimizing reaction stoichiometry; solvent recycling. |
| Process Safety | Handling of hazardous reagents (e.g., strong acids, flammable solvents), exothermic reactions. | Use of flow chemistry to control reaction parameters; implementation of robust process safety management (PSM) protocols. |
| Throughput & Cycle Time | Reaction times, number of steps, ease of work-up and purification. | Process intensification (e.g., continuous processing), optimization of reaction conditions to reduce cycle times. |
| Waste Management | Generation of solvent waste, by-products, and aqueous streams. | Employing greener solvents, catalytic processes to minimize waste, and developing efficient waste treatment protocols. |
| Product Quality & Purity | Removal of impurities, achieving consistent product specifications. | Development of robust crystallization and purification methods, stringent in-process controls and quality assurance. |
Chemical Reactivity and Derivatization Strategies of Thieno 2,3 C Pyridine 5 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Group
The carboxylic acid functional group is a cornerstone for synthetic derivatization, providing a handle for esterification, amidation, and reduction reactions. These transformations are fundamental in modifying the compound's physicochemical properties.
The conversion of thieno[2,3-c]pyridine-5-carboxylic acid into its corresponding esters is a common strategy for functional group manipulation. Standard esterification methods, such as the Fischer esterification, are applicable. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. google.com The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org
For more sensitive substrates or under milder conditions, coupling agents can be employed. The Steglich esterification, for instance, uses a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is effective for a broad range of alcohols, including primary and secondary ones.
The synthesis of aryl esters can be achieved directly from the carboxylic acid by using triarylphosphites and N-iodosuccinimide under neutral conditions. organic-chemistry.org Another approach involves the activation of the carboxylic acid with phosphonitrilic chloride, followed by reaction with a phenol (B47542) to yield the desired aryl ester.
A specific example, though on an isomeric system, illustrates the formation of thieno[2,3-c]pyridine-7-ylmethyl esters from a fused 1,2,3-triazole precursor via an acid-mediated denitrogenative transformation reaction in the presence of a liquid carboxylic acid which acts as both the solvent and nucleophile. nih.gov
Table 1: General Conditions for Esterification of Carboxylic Acids This table is interactive. Users can sort and filter data based on the columns.
| Method | Reagents | Catalyst | Conditions | Ester Type |
|---|---|---|---|---|
| Fischer Esterification | Alcohol | Strong Acid (e.g., H₂SO₄) | Reflux, removal of water | Alkyl |
| Steglich Esterification | Alcohol, DCC | DMAP | Mild, neutral conditions | Alkyl, Aryl |
| Phosphite-Mediated | Alcohol, Triarylphosphite, NIS | None (Neutral) | Neutral conditions | Aryl |
The synthesis of carboxamides from this compound is a crucial transformation for creating compounds with diverse biological activities. Direct reaction with an amine is often inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated."
A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Alternatively, a one-pot synthesis can be achieved using coupling agents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.orguran.ua These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then treated in situ with the desired amine to furnish the amide. libretexts.org For example, the use of CDI has been shown to be effective for the synthesis of pyridyl amides of the related thieno[2,3-d]pyrimidine-4-carboxylic acids. uran.ua Similarly, the conversion of a thieno[3,2-b]pyridine (B153574) carboxylic acid to its acid chloride with phosphorus oxychloride (POCl₃) followed by trapping with various amines has been reported to generate a library of carboxamides. acs.org
Table 2: Common Coupling Agents for Amide Synthesis This table is interactive. Users can sort and filter data based on the columns.
| Coupling Agent | Abbreviation | Byproduct | Key Features |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective, but DCU can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Byproduct easily removed by aqueous workup. |
| 1,1'-Carbonyldiimidazole | CDI | Imidazole, CO₂ | Clean reaction, gaseous byproduct. |
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (thieno[2,3-c]pyridin-5-yl)methanol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxyl carbon.
Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, capable of efficiently reducing carboxylic acids to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide.
Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). Borane is particularly useful as it selectively reduces carboxylic acids faster than many other functional groups, which can be advantageous in the presence of other reducible moieties like nitro groups. libretexts.org This method offers a safer and often more convenient alternative to LiAlH₄. libretexts.org
Reactions Involving the Fused Thienopyridine Ring System
The aromatic character of the thienopyridine core allows for substitution reactions, although the reactivity is significantly influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the electron-donating nature of the thiophene (B33073) sulfur.
Electrophilic aromatic substitution (EAS) on the thieno[2,3-c]pyridine (B153571) ring is generally challenging. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). youtube.com EAS reactions on pyridine, when they do occur, typically require harsh conditions and proceed at the C-3 (meta) position, as attack at the C-2 or C-4 positions would place a destabilizing positive charge on the nitrogen atom in the resonance-stabilized intermediate (sigma complex). quora.com
In the thieno[2,3-c]pyridine system, the fused thiophene ring is generally more electron-rich than the pyridine ring and would be the preferred site for electrophilic attack. However, the pyridine nitrogen's deactivating effect extends throughout the fused system. Kinetic studies on the isomeric thieno[2,3-b]pyridine (B153569) have shown that the thiophene ring is indeed the more reactive of the two rings toward electrophiles. rsc.org By analogy, for thieno[2,3-c]pyridine, electrophilic substitution would be expected to occur preferentially on the thiophene ring at the positions furthest from the deactivating influence of the pyridine nitrogen, though specific regioselectivity would depend heavily on the reaction conditions and the nature of the electrophile.
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. nih.gov This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com
For this compound, the carboxylic acid is located at the 5-position, which is para to the pyridine nitrogen (at position 6). This position is electronically analogous to the 4-position of pyridine. Consequently, if a good leaving group (such as a halide) were present at other activated positions on the pyridine portion of the ring system (e.g., position 4 or 7), SNAr reactions would be a viable strategy for introducing various nucleophiles. baranlab.org The reaction's feasibility is highly dependent on the presence of a suitable leaving group and sufficiently strong nucleophiles. Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. researchgate.net
Oxidation Reactions and Dimerization Pathways (e.g., Hypochlorite-mediated)
The oxidation of thienopyridine derivatives can serve as an effective method for functionalization. A notable transformation in this class is the hypochlorite-mediated oxidative dimerization. Studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides demonstrate that treatment with aqueous sodium hypochlorite (B82951) (NaOCl, commercial bleach) leads to an unusual oxidative dimerization, yielding complex polyheterocyclic structures. nih.govacs.org This reaction is highly dependent on the solvent system used.
The process involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new sigma bonds, creating a highly complex and stereoselective product. nih.govacs.org Significantly, the pyridine nitrogen and the sulfur atom of the thiophene ring are not involved in the oxidation process. nih.govacs.org The reaction can be performed in an aqueous dioxane solution or under phase-transfer catalyst (PTC) conditions in a dichloromethane-water system, with the latter generally providing better yields. acs.org
Two potential mechanisms have been proposed for this dimerization. The first suggests that hypochlorous acid (HOCl), formed from the hydrolysis of NaOCl, acts as an electrophile, reacting with the thienopyridine to form a resonance-stabilized cation intermediate, which then drives the dimerization cascade. nih.govacs.org This reaction highlights a powerful method for generating novel, complex molecular architectures from simpler thienopyridine precursors.
Table 1: Hypochlorite-Mediated Oxidative Dimerization of Thienopyridine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Ref |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | Aqueous dioxane | Pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones | 37–55% | acs.org |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | CH₂Cl₂–water (PTC) | Pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones | 43–64% | acs.org |
Reductive Modifications of Ring System or Substituents (e.g., Nitro group reduction)
Reductive modification, particularly the reduction of a nitro group to an amine, is a cornerstone of synthetic chemistry, enabling further functionalization. On the thienopyridine scaffold, this transformation is crucial for building more complex fused heterocyclic systems. A variety of reagents can be employed for the reduction of aromatic nitro groups, including tin(II) chloride (SnCl₂), zinc (Zn) in acidic media, iron (Fe) in acidic media, and catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel). commonorganicchemistry.comwikipedia.org
A specific application of this reaction is seen in the synthesis of tetrahydropyrido[3',2':4,5]thieno[2,3-b] nih.govresearchgate.netthiazines. researchgate.netmdpi.com This synthesis proceeds via a reductive lactamization of a 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid intermediate. researchgate.netmdpi.comnih.gov The nitro group is reduced to an amine, which then undergoes intramolecular cyclization. The reduction can be effectively carried out using reagents such as sodium dithionite (B78146) or stannous chloride dihydrate. researchgate.netmdpi.com This strategy demonstrates the utility of nitro group reduction as a key step in a tandem reaction sequence to create novel tricyclic structures.
Table 2: Reagents for Nitro Group Reduction on Thienopyridine Scaffolds
| Reagent | Conditions | Notes | Ref |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Used for reductive lactamization of nitro-thienopyridine derivatives. | researchgate.netnih.gov |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol | Alternative reagent for reductive cyclization of nitro-thienopyridine derivatives. | mdpi.com |
| Iron (Fe) / HCl | Acidic media | Common and effective for reducing aromatic nitro groups. | wikipedia.org |
| Zinc (Zn) / Acetic Acid | Acidic media | Provides a mild method for reducing nitro groups. | commonorganicchemistry.com |
| H₂ / Pd/C | Catalytic Hydrogenation | Often the method of choice for nitro reductions, though may affect other functional groups. | commonorganicchemistry.com |
Formation of Condensed Heterocyclic Systems from the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a versatile building block for the construction of more elaborate, multi-ring heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing bicyclic scaffold, leading to compounds with potentially novel chemical and biological properties.
Synthesis of Pyrido[3',2':4,5]thieno[2,3-b]nih.govresearchgate.netthiazines
While the outline specifies the synthesis of pyrido[3',2':4,5]thieno[2,3-b] nih.govresearchgate.netthiazines, a review of the chemical literature indicates that research has prominently focused on the synthesis of the isomeric pyrido[3',2':4,5]thieno[2,3-b] nih.govresearchgate.netthiazines . researchgate.netmdpi.comnih.gov The synthesis of these 1,4-thiazine derivatives provides a clear example of annulation starting from a substituted thienopyridine.
The key strategy involves a reductive lactamization. researchgate.netmdpi.com The process begins with a 2-chloro-3-nitro-thieno[2,3-b]pyridine-5-carboxylic acid derivative. This starting material undergoes nucleophilic substitution at the C-2 position with a mercapto-acid (like α-mercaptoacetic acid), introducing a side chain containing both a sulfur atom and a carboxylic acid. mdpi.com In the final and crucial step, the nitro group at the C-3 position is reduced to an amine group using reagents like sodium dithionite or stannous chloride. mdpi.com The newly formed amine then undergoes an intramolecular condensation reaction (lactamization) with the adjacent side-chain carboxyl group, forming the fused thiazine (B8601807) ring and completing the tricyclic system. researchgate.netmdpi.com
Table 3: Synthesis of Pyrido[3',2':4,5]thieno[2,3-b] nih.govresearchgate.netthiazine Derivatives
| Precursor | Reaction Type | Key Reagents | Final Product | Ref |
| 2-Chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | Nucleophilic substitution | α-Mercaptoacetic acid, Et₃N | 2-[(Carboxymethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | mdpi.com |
| 2-[(Carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids | Reductive Lactamization | Sodium dithionite or SnCl₂·2H₂O | Tetrahydro-1H-pyrido[3',2':4,5]thieno[2,3-b] nih.govresearchgate.netthiazine-8-carboxylic acids | researchgate.netmdpi.com |
Annulation Reactions Leading to Novel Fused Systems
Beyond the thiazine synthesis, the thienopyridine core can undergo various other annulation reactions to generate diverse fused systems. These reactions often leverage the existing functional groups on the thienopyridine ring as handles to build additional rings.
One powerful method is metal-catalyzed C-H activation and annulation. For instance, Rhodium(III)-catalyzed formal [4+2] cycloaddition between thienopyridine carboxylic acids and internal alkynes has been developed. researchgate.net In this reaction, the carboxylic acid group acts as a directing group, enabling the site-selective activation of a C-H bond. This is followed by a cascade reaction with the alkyne to construct a fused α-pyrone ring system, resulting in tetracyclic lactones. researchgate.net
Another strategy involves building fused pyrimidine (B1678525) or triazine rings. For example, 3-amino-thieno[2,3-b]pyridine-2-carboxamides can be cyclized with formic acid to yield pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. nih.gov Diazotization of the same amino-carboxamide precursors can lead to the formation of pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones. nih.gov Furthermore, the oxidative dimerization pathway described previously (Section 3.2.3) represents an elegant, albeit complex, annulation that results in a novel polyheterocyclic ensemble. nih.govacs.org These examples underscore the synthetic versatility of the thienopyridine scaffold in creating a wide array of complex molecules.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Thieno[2,3-c]pyridine-5-carboxylic acid, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the thienopyridine core and the carboxylic acid group. Each proton's chemical shift (δ, in ppm) would indicate its electronic environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons, helping to confirm the substitution pattern on the bicyclic ring system. While ¹H NMR is a standard characterization technique, specific experimental data for this compound is not widely reported in publicly accessible scientific literature.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each chemically distinct carbon atom in the molecule, including those in the thiophene (B33073) ring, the pyridine (B92270) ring, and the carboxylic acid group. The chemical shifts of these signals would confirm the presence of both sp²-hybridized carbons of the aromatic rings and the sp²-hybridized carbon of the carbonyl group. As with ¹H NMR, specific, publicly documented experimental ¹³C NMR data for this particular compound is scarce.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (molecular formula C₈H₅NO₂S), the predicted monoisotopic mass is 179.0041 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Predicted m/z values for various adducts that could be observed in an HRMS analysis are listed below.
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 180.01138 |
| [M+Na]⁺ | 201.99332 |
| [M-H]⁻ | 177.99682 |
| [M+NH₄]⁺ | 197.03792 |
| [M]⁺ | 179.00355 |
This data is based on computational predictions.
Electron Ionization Mass Spectrometry (EIMS) is a common MS technique where high-energy electrons bombard a molecule, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For the parent Thieno(2,3-c)pyridine core, the top peaks in its GC-MS spectrum are observed at m/z 135 (molecular ion), 136, and 108. While a specific experimental EIMS spectrum for the carboxylic acid derivative is not available, a similar analysis would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of the carboxylic acid group (–COOH) or other parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The carboxylic acid moiety gives rise to particularly distinct and informative signals.
The O-H stretching vibration of the carboxylic acid appears as a very broad band over the 3300-2500 cm⁻¹ region. vscht.czlibretexts.org This broadening is a consequence of strong intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state and in concentrated solutions. spectroscopyonline.com The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak, typically in the range of 1760-1690 cm⁻¹. libretexts.org For aromatic carboxylic acids like this compound, this peak is expected to be in the lower end of the range, around 1710-1680 cm⁻¹, due to conjugation with the aromatic ring system. spectroscopyonline.com
The fused aromatic rings (thiophene and pyridine) also present characteristic absorption bands. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ range. libretexts.org Additionally, the C-O stretching vibration of the carboxylic acid is expected between 1320 cm⁻¹ and 1210 cm⁻¹. libretexts.orgspectroscopyonline.com The unique pattern of peaks in the fingerprint region (below 1500 cm⁻¹) provides further confirmation of the compound's specific structure. In studies of various thieno[2,3-b]pyridine (B153569) derivatives, IR spectroscopy has been routinely used to confirm the presence of key functional groups, such as nitrile (CN) at ~2218 cm⁻¹ or amide groups. mdpi.com
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |
| Aromatic Rings | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | 950 - 910 | Medium, Broad |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a sample of this compound. This method provides experimental verification of the compound's empirical formula and is a fundamental measure of its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₈H₅NO₂S.
The theoretical composition is calculated as follows:
Molecular Weight of C₈H₅NO₂S = (8 * 12.011) + (5 * 1.008) + (1 * 14.007) + (2 * 15.999) + (1 * 32.06) = 179.19 g/mol .
%C = (8 * 12.011 / 179.19) * 100 = 53.63%
%H = (5 * 1.008 / 179.19) * 100 = 2.81%
%N = (1 * 14.007 / 179.19) * 100 = 7.82%
%S = (1 * 32.06 / 179.19) * 100 = 17.89%
In practice, synthesized samples of thienopyridine derivatives are subjected to elemental analysis, and the results are expected to be within ±0.4% of the calculated values to confirm the correct elemental composition and high purity of the compound. mdpi.com For instance, the characterization of various 6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine derivatives consistently includes elemental analysis data to support the proposed structures. mdpi.com
Table 2: Elemental Composition of this compound (C₈H₅NO₂S)
| Element | Symbol | Atomic Mass | Moles in Formula | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 53.63 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.81 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.86 |
| Sulfur | S | 32.06 | 1 | 32.060 | 17.89 |
| Total | 179.193 | 100.00 |
X-ray Crystallography for Solid-State Molecular Geometry (applicable to derivatives)
This technique is invaluable for:
Structural Confirmation: Providing definitive proof of a molecule's structure, especially when complex stereochemistry is involved.
Conformational Analysis: Revealing the preferred spatial orientation of different parts of the molecule in the solid state.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate the crystal packing.
The application of X-ray crystallography to derivatives of Thieno[2,3-c]pyridine (B153571) provides crucial insights that can be extrapolated to understand the structural properties of the parent carboxylic acid.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding of small molecule ligands to protein targets.
Research on thieno[2,3-c]pyridine (B153571) derivatives has utilized molecular docking to identify potential biological targets and rationalize observed activities. In one study, a series of newly synthesized diethyl 2-(2-substituted-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates were docked against the heat shock protein 90 (Hsp90), a key target in cancer therapy. mdpi.comnih.govnih.gov The docking results showed that most of the synthesized compounds interacted favorably with the Hsp90 binding site. mdpi.com Compound 6i (diethyl 2-(2-(thiomorpholino)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate) was identified as a potent inhibitor with an IC₅₀ value of 11.7 µM against the T47D breast cancer cell line. nih.gov The docking analysis of 6i revealed a strong hydrogen bond interaction between the protonated nitrogen of its thiomorpholine (B91149) group and the carbonyl oxygen of the amino acid residue Asp54. mdpi.com Additionally, a salt bridge was observed between the thiomorpholine moiety and Asp54, further stabilizing the complex. mdpi.com
| Compound | Docking Score (kcal/mol) |
|---|---|
| 6a | -9.86 |
| 6b | -10.12 |
| 6c | -10.01 |
| 6d | -9.98 |
| 6e | -10.21 |
| 6f | -10.45 |
| 6g | -9.76 |
| 6h | -10.32 |
| 6i | -10.51 |
| 6j | -10.19 |
| 6k | -10.43 |
In a separate computational study, docking had predicted that the parent thieno[2,3-c]pyridine molecule would bind to a simple model protein cavity; however, more rigorous alchemical free energy calculations correctly identified it as a non-binder, a result later confirmed by experimental testing. nih.gov This finding underscores the importance of complementing docking studies with more advanced computational methods to accurately discriminate between binders and non-binders. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of compounds with their biological activities. While specific 3D-QSAR studies focused solely on thieno[2,3-c]pyridine-5-carboxylic acid are not prominent in the surveyed literature, the QSAR methodology has been applied to its derivatives for property prediction. mdpi.commdpi.comresearchgate.net For instance, QSAR models available through the OPERA web server were used to predict the aquatic toxicity of Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT), demonstrating the utility of such models in assessing environmental impact. mdpi.com
The principles of QSAR have been extensively applied to structurally related heterocyclic systems, such as thieno[2,3-d]pyrimidines, to guide the design of novel inhibitors. These studies identify key structural features—such as steric, electrostatic, and hydrophobic fields—that are critical for biological activity, providing valuable information for the further optimization of these scaffolds as therapeutic agents.
Conformational Analysis and Molecular Dynamics Simulations
While static docking provides a snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed analysis of complex stability, conformational changes, and binding energetics.
An in-depth computational study was performed on Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) , a derivative of the core scaffold. mdpi.com MD simulations were used to investigate its interaction with the estrogen receptor. mdpi.com The simulation results suggested that the binding of EAMT influences the protein's structure, potentially stabilizing certain secondary structure elements. mdpi.com Analysis of the radius of gyration (Rg) and solvent-accessible surface area (SASA) indicated that the protein adopted a slightly more compact conformation in the presence of the EAMT ligand. mdpi.com The total binding free energy (ΔG total) for the EAMT-protein complex was calculated to be -114.56 kcal/mol, signifying a highly stable interaction. mdpi.com
Theoretical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been instrumental in understanding the fundamental properties of the thieno[2,3-c]pyridine scaffold and its isomers.
A comparative study using the B3LYP/6-31G(d) method analyzed the structures, electronic properties, and chemical reactivities of six isomeric thienopyridines. tandfonline.com The calculations revealed that all isomers, including thieno[2,3-c]pyridine, have planar configurations. tandfonline.com Key chemical reactivity parameters were determined from the energies of the frontier molecular orbitals (HOMO and LUMO). tandfonline.com
| Isomer | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine (B153569) | -667.12643 | -6.19 | -0.98 | 1.91 |
| Thieno[3,2-b]pyridine (B153574) | -667.12812 | -6.04 | -0.87 | 1.02 |
| Thieno[2,3-c]pyridine | -667.12053 | -6.01 | -0.79 | 3.20 |
| Thieno[3,2-c]pyridine (B143518) | -667.12093 | -6.07 | -0.95 | 3.17 |
| Thieno[3,4-b]pyridine | -667.11678 | -5.82 | -1.22 | 2.01 |
| Thieno[3,4-c]pyridine | -667.11295 | -5.90 | -1.09 | 3.06 |
Furthermore, DFT has been used to study specific derivatives. For Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) , calculated bond lengths and angles showed good agreement with experimental data from single-crystal X-ray diffraction. mdpi.com Analysis of the Molecular Electrostatic Potential (MESP) plot for EAMT identified electron-rich regions around the carbonyl group and the secondary amine, indicating these sites are likely to act as nucleophiles in chemical reactions. mdpi.com
In Silico Design and Prediction of Bioisosteric Replacements
Bioisosteric replacement is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. This concept is often explored using computational techniques like scaffold hopping.
The very existence of the thieno[2,3-c]pyridine scaffold can be seen as an application of bioisosterism, where the thiophene (B33073) ring serves as a known bioisostere for a benzene (B151609) ring, making thienopyridines analogs of quinolines. urfu.ru Computational approaches have been used to explore "scaffold hopping" from thienopyridine-based systems to other heterocyclic cores. For example, a virtual screening and scaffold hopping approach starting from a methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold led to the discovery of 2-(phenyl)-3H-benzo nih.govrsc.orgthieno[3,2-d]pyrimidin-4-one as a potent chemotype for inhibiting tankyrase, a cancer target. nih.gov This demonstrates how the thieno[2,3-c] moiety can be a starting point for discovering entirely new, potent scaffolds. nih.gov
The carboxylic acid group at position 5 is also a prime candidate for bioisosteric replacement to modulate properties like acidity, cell permeability, and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various other acidic heterocyles, which can be computationally evaluated for their fit within a target's active site and their predicted physicochemical properties.
Structure Activity Relationship Sar Investigations
Impact of Substituents on Biological Potency and Selectivity
The potency and selectivity of compounds derived from the thieno[2,3-c]pyridine (B153571) core are highly sensitive to the nature and position of various substituents on the bicyclic ring system.
The carboxylic acid group is a common pharmacophore in many biologically active molecules, capable of forming critical hydrogen bond interactions with target proteins. However, its acidic nature can lead to poor membrane permeability and metabolic instability. Consequently, replacing the carboxylic acid with bioisosteres—structurally distinct groups that retain similar biological effects—is a widely used strategy in medicinal chemistry to enhance drug-like properties.
Bioisosteric replacement aims to maintain the key interactions necessary for biological activity while improving parameters like oral bioavailability and reducing off-target toxicity. Common bioisosteres for carboxylic acids include amides, esters, tetrazoles, hydroxamic acids, and various other acidic heterocycles.
In the context of related thienopyridine and thienopyrimidine scaffolds, the conversion of a carboxylic acid to an amide or ester has been a fruitful strategy. For instance, in a series of thieno[3,2-b]pyridine-5-carboxamides developed as mGlu₅ negative allosteric modulators, the amide moiety was essential for activity. Similarly, studies on thieno[2,3-d]pyrimidine (B153573) derivatives have shown that converting the carboxylic acid to amides, particularly benzyl (B1604629) amides, can confer significant antimicrobial activity. The esterification of the carboxylic acid is another common modification, often employed to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. A patent for thieno[3,2-c]pyridine (B143518) derivatives describes the synthesis of both esters and various amides from the parent carboxylic acid to act as blood-platelet aggregation inhibitors. These examples from closely related scaffolds strongly suggest that for thieno[2,3-c]pyridine-5-carboxylic acid, the carboxylic acid is a key interaction point, and its modification into amides and esters is a viable strategy to modulate activity and pharmacokinetic properties.
Table 1: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | General Structure | Key Properties |
|---|---|---|
| Amide | R-C(=O)NR'R'' | Neutral, can act as H-bond donor and acceptor. |
| Ester | R-C(=O)OR' | Neutral, often used as a prodrug strategy. |
| Tetrazole | R-C-N₄H | Acidic (pKa ~4.5-5), planar, aromatic. |
| Hydroxamic Acid | R-C(=O)NHOH | Can be acidic, susceptible to hydrolysis. |
This table presents generalized data on common bioisosteres.
The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. Substitutions on the thiophene ring of thienopyridine and related heterocyclic systems can significantly influence their biological activity.
In studies on thieno[2,3-d]pyrimidine inhibitors of protein kinase CK2, substitutions on the thiophene portion of the molecule were explored. It was found that aryl groups at the 5-position (equivalent to the 2- or 3-position on the thieno[2,3-c]pyridine thiophene ring) were critical for activity. Specifically, a 4-methylphenyl or a 4-ethoxyphenyl group at this position resulted in compounds with potent inhibitory activity (IC₅₀ values of 0.1 µM and 0.125 µM, respectively). This indicates that the size, electronics, and lipophilicity of substituents on the thiophene ring play a direct role in target engagement. For thieno[2,3-b]pyridines with anti-proliferative activity, appending various groups to the thiophene ring was also a key area of SAR exploration. These findings underscore the importance of the thiophene moiety as a site for modification to optimize biological potency.
In the development of thieno[3,2-b]pyridine-based mGlu₅ modulators, substitutions on the pyridine (B92270) ring were investigated. It was observed that adding substituents to the thieno[3,2-b]pyridine (B153574) ring generally resulted in a loss of potency. However, other studies have shown that targeted substitutions can be beneficial. For example, a method for synthesizing 7-substituted thieno[2,3-c]pyridine derivatives has been developed, opening the door for exploring the impact of modifications at this position. Research on related tetrahydrobenzothieno[2,3-c]pyridine derivatives as potential anticancer agents also highlights the importance of substitutions on the pyridine ring. Furthermore, a patent on thieno[3,2-c]pyridine derivatives demonstrates that substitutions on the pyridine ring (designated as position X) with halogens or lower alkyl radicals are part of the claimed chemical space for therapeutic agents. This suggests that the electronic and steric properties of substituents at positions 4, 6, and 7 of the thieno[2,3-c]pyridine core are critical determinants of biological activity.
Stereochemical Considerations and Enantioselective Synthesis for Optimized Activity
When
Mechanism of Action Moa Research
Identification and Characterization of Specific Molecular Targets (Enzymes, Receptors)
Derivatives of the thieno[2,3-c]pyridine (B153571) scaffold have been identified as potent inhibitors of specific enzymes. Notably, a series of 2,4-disubstituted thieno[2,3-c]pyridines have been characterized as inhibitors of COT (Cancer Osaka Thyroid) kinase , also known as Tpl2 (Tumor progression locus 2). mdpi.comnih.gov COT is a serine/threonine MAP3 kinase that plays a crucial role in the inflammatory response pathway by regulating the production of tumor necrosis factor-alpha (TNF-α). nih.gov The inhibition of COT kinase by these thieno[2,3-c]pyridine derivatives presents a potential therapeutic strategy for inflammatory diseases such as rheumatoid arthritis. nih.gov
Furthermore, the broader class of thienopyridines has been shown to interact with a range of other molecular targets. For instance, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) have been investigated for their effects on phosphoinositide phospholipase C (PI-PLC), tyrosyl-DNA phosphodiesterase I (TDP1), and the A2A adenosine receptor, among others. mdpi.com The diverse biological activities of thienopyridine analogs underscore the versatility of this heterocyclic system in interacting with various enzymes and receptors.
Allosteric Modulation Mechanisms (e.g., Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation)
A significant area of research for thienopyridine derivatives has been their activity as allosteric modulators of G-protein coupled receptors (GPCRs). Specifically, derivatives of thieno[3,2-b]pyridine (B153574) and thieno[2,3-b]pyridine have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . nih.govresearchgate.net
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (in this case, glutamate) binds. drugbank.com This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to the endogenous ligand. drugbank.com In the case of thienopyridine-based mGlu5 NAMs, these compounds reduce the receptor's signaling activity in response to glutamate. nih.gov This mechanism is of therapeutic interest for conditions associated with excessive glutamate signaling. researchgate.net
The development of thieno[3,2-b]pyridine-5-carboxamide derivatives has led to potent and brain-penetrant mGlu5 NAMs. nih.gov These compounds have shown efficacy in preclinical models, highlighting the potential of the thienopyridine scaffold in the design of selective allosteric modulators for neurological and psychiatric disorders. researchgate.net
Kinase Inhibition Mechanisms (e.g., ATP-binding site interactions, Pim-1 Kinase, Dihydrofolate Reductase (DHFR))
The thienopyridine core structure is a common motif in the design of kinase inhibitors. These compounds often function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site.
Pim-1 Kinase Inhibition: Derivatives of thieno[2,3-b]pyridine have been synthesized and evaluated as inhibitors of Pim-1 kinase , a serine/threonine kinase implicated in cell survival and proliferation in various cancers. nih.govnih.gov Structure-activity relationship studies have shown that modifications to the thieno[2,3-b]pyridine scaffold can lead to compounds with significant Pim-1 inhibitory activity. nih.gov For example, a series of 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at the 2-position demonstrated moderate to poor Pim-1 inhibition, with IC50 values in the micromolar range for the more active compounds. nih.gov Docking studies of potent thieno[2,3-b]pyridine derivatives have shown interactions with key amino acid residues within the ATP-binding pocket of Pim-1 kinase, consistent with a competitive inhibition mechanism. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition: Thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) , a crucial enzyme in the folate metabolic pathway that is essential for the synthesis of nucleotides and amino acids. biosynth.com DHFR inhibitors are a well-established class of anticancer and antimicrobial agents. nih.gov Multitargeted antifolates based on the thieno[2,3-d]pyrimidine scaffold have been designed to inhibit not only DHFR but also other folate-dependent enzymes, offering a strategy to overcome drug resistance. biosynth.com
The following table summarizes the inhibitory activities of some thieno[2,3-b]pyridine derivatives against Pim-1 kinase.
| Compound ID | Modification | Pim-1 IC50 (µM) |
| 3c | 2-amide derivative | 35.7 |
| 5b | 2-benzoyl derivative | 12.71 |
| 3d | 2-amide derivative | >100 |
| 3g | 2-amide derivative | >100 |
| 6d | 2-benzoyl derivative | >100 |
DNA Binding and Intercalation Studies
Currently, there is a lack of specific research in the publicly available scientific literature that details the DNA binding and intercalation properties of Thieno[2,3-c]pyridine-5-carboxylic acid. While the planar aromatic structure of the thienopyridine core might suggest a potential for such interactions, experimental studies to confirm or refute this hypothesis for this specific compound are not readily found. Thienopyridines are known to be highly planar molecules, a characteristic that can facilitate intermolecular stacking and crystal packing. mdpi.com
Protein Secretion Pathway Modulation (e.g., Signal Peptidase LepB)
There is no direct scientific literature available that specifically investigates the modulation of the protein secretion pathway, including the activity of signal peptidase LepB, by this compound.
Multi-Targeted Inhibition Approaches and Polypharmacology
The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a valuable strategy in drug discovery. The thienopyridine scaffold has been shown to be a "privileged structure," capable of interacting with a diverse range of biological targets. chemicalbook.com
Derivatives of thieno[2,3-b]pyridine have been identified as multi-targeting agents with demonstrated activity against several targets, including:
G protein-coupled receptors (GPCRs)
P2Y12 platelet receptor
Tyrosyl DNA phosphodiesterase 1 (a DNA repair enzyme)
The colchicine binding site on tubulin
Phospholipase C-δ1
PIM1-like kinases
Eukaryotic elongation factor 2 kinase (eEF2K)
Cyclooxygenase
Similarly, derivatives of thieno[2,3-d]pyrimidine have been developed as multi-targeted ligands with anti-inflammatory properties, simultaneously inhibiting 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) enzymes. Furthermore, 6-substituted thieno[2,3-d]pyrimidines have been designed as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), key enzymes in de novo purine biosynthesis.
This multi-targeted nature of the thienopyridine framework suggests that compounds like this compound and its derivatives could potentially exert their biological effects through interactions with multiple cellular pathways, a characteristic that can be advantageous in treating complex diseases like cancer and inflammatory disorders.
Pharmacological Research Applications of Thieno 2,3 C Pyridine 5 Carboxylic Acid Derivatives
Anticancer and Antitumor Agents
The quest for novel and more effective anticancer agents has led researchers to explore the thienopyridine core. These compounds have shown considerable promise, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.
Research has demonstrated the potent anti-proliferative activity of thienopyridine derivatives against several aggressive cancers.
Breast Cancer: Thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated for their anticancer properties. acs.orgnih.gov One study identified a thiomorpholine-substituted hybrid compound, 6i, which showed potent inhibition against breast cancer cell lines (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO). nih.gov Specifically against the MCF7 breast cancer cell line, compound 6i exhibited 95.33% inhibition at a concentration of 100 µM, comparable to the standard drug cisplatin. nih.gov Furthermore, derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have shown significant activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. mdpi.com One such derivative was found to significantly decrease the percentage of various cancer cell subpopulations, highlighting its potential as a treatment for TNBC.
Leukemia: A series of novel thieno[2,3-b]pyridine derivatives were evaluated for their in vitro cytotoxicity against sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells. Several compounds were found to inhibit the growth of both cell lines. Notably, a compound featuring a phenol (B47542) moiety (compound 3b) demonstrated the highest growth inhibitory activity against both sensitive and resistant leukemia cells, with IC50 values of 2.580 µM and 4.486 µM, respectively. These findings suggest that thieno[2,3-b]pyridines are worthy of further investigation as potential anti-leukemia agents.
Ovarian Cancer: The anti-cancer potential of thieno[2,3-b]pyridine derivatives has also been explored in ovarian cancer. One compound, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1), was found to be highly potent against ovarian cancer cell lines SK-OV-3 and OVCAR-3, with IC50 values of 5.5 µM and 5.0 µM, respectively. Research showed that this compound reduced the percentage of cancer stem cells and induced statistically significant apoptosis, indicating its role in initiating programmed cell death.
| Compound Scaffold | Derivative | Cancer Cell Line | Activity Metric | Reported Value |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine-substituted) | HSC3 (Head & Neck) | IC50 | 10.8 µM nih.gov |
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine-substituted) | T47D (Breast) | IC50 | 11.7 µM nih.gov |
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine-substituted) | RKO (Colorectal) | IC50 | 12.4 µM nih.gov |
| Thieno[2,3-b]pyridine | Compound 3b (phenol moiety) | CCRF-CEM (Leukemia) | IC50 | 2.580 ± 0.550 µM |
| Thieno[2,3-b]pyridine | Compound 3b (phenol moiety) | CEM/ADR5000 (Resistant Leukemia) | IC50 | 4.486 ± 0.286 µM |
| Thieno[2,3-b]pyridine | Compound 1 | SK-OV-3 (Ovarian) | IC50 | 5.5 µM |
| Thieno[2,3-b]pyridine | Compound 1 | OVCAR-3 (Ovarian) | IC50 | 5.0 µM |
The anticancer effects of thienopyridine derivatives are often attributed to their ability to interfere with crucial cellular pathways and inhibit enzymes that are vital for cancer cell proliferation and survival.
Hsp90 Inhibition: Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer progression. Molecular docking studies have indicated that synthesized thieno[2,3-c]pyridine ligands form crucial molecular interactions with the Hsp90 target. nih.gov The potent derivative, compound 6i, was found to induce cell cycle arrest at the G2 phase, thereby inhibiting cell proliferation. nih.gov
Folate Pathway Inhibition: A series of 6-substituted thieno[2,3-d]pyrimidine (B153573) antifolates have been developed as multitargeted anticancer agents that selectively enter cells via folate receptors. These compounds were found to inhibit key enzymes in both cytosolic and mitochondrial one-carbon metabolism. Specifically, they target de novo purine biosynthesis by inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase). Furthermore, some derivatives also showed inhibition of the mitochondrial enzyme serine hydroxymethyl transferase 2 (SHMT2). This multitargeted approach offers a promising strategy to overcome drug resistance.
Antibacterial and Antimicrobial Research
In an era of increasing antimicrobial resistance, the discovery of new antibacterial agents is a global health priority. Thienopyridine and its related scaffolds have been explored for their potential to combat pathogenic microorganisms, including drug-resistant strains.
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a key strategy in drug design. nih.govhyphadiscovery.compressbooks.pubresearchgate.net While extensive research exists on thienopyridines as antimicrobial agents, their specific development as direct bioisosteres of fluoroquinolones is not prominently documented in the available literature. Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV. Thieno[2,3-b]pyridine derivatives have also been investigated as DNA gyrase inhibitors, suggesting a shared mechanism of action. mdpi.com This parallel in molecular targets indicates that the thienopyridine scaffold could be considered a pharmacophoric equivalent rather than a classical bioisostere of the entire fluoroquinolone structure. Further research may focus on designing thienopyridine-based compounds that more closely mimic the structural and electronic properties of fluoroquinolones to optimize their antibacterial efficacy.
A significant advantage of developing new classes of antibiotics is their potential activity against bacteria that have acquired resistance to existing drugs.
Gram-Positive Bacteria: Several thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against a panel of multi-drug resistant Gram-positive pathogens. nih.gov Two compounds, in particular, showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov
Other Strains: Research into 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids indicated that these compounds exhibited potent antibacterial efficacy against a drug-resistant strain of Staphylococcus epidermidis. rsc.org Additionally, studies on thienopyrimidinone derivatives as inhibitors of the TrmD enzyme have shown activity against mycobacterial pathogens, suggesting potential applications against Mycobacterium tuberculosis. acs.org
| Compound Scaffold | Bacterial Strain | Activity Metric | Reported Value |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione | MRSA (Methicillin-resistant S. aureus) | MIC | 2–16 mg/L nih.govnih.gov |
| Thieno[2,3-d]pyrimidinedione | VISA (Vancomycin-intermediate S. aureus) | MIC | 2–16 mg/L nih.govnih.gov |
| Thieno[2,3-d]pyrimidinedione | VRSA (Vancomycin-resistant S. aureus) | MIC | 2–16 mg/L nih.govnih.gov |
| Thieno[2,3-d]pyrimidinedione | VRE (Vancomycin-resistant enterococci) | MIC | 2–16 mg/L nih.govnih.gov |
| Pyrazolo[3,4-b]pyridine-5-carboxylic acid | Drug-resistant S. epidermidis | Potent efficacy reported rsc.org |
The primary focus of research on the antimicrobial properties of thienopyridine derivatives has been on their direct inhibitory effects on essential bacterial pathways, rather than their role in the biosynthesis of other antibiotics. However, studies involving structural analogues of antibiotic precursors have provided insights into the flexibility of biosynthetic pathways.
In studies on the biosynthesis of quinoxaline antibiotics by Streptomyces species, it was found that structural analogues of the quinoxaline-2-carboxylic acid chromophore could be incorporated into the final antibiotic structure. sci-hub.se Specifically, thieno[3,2-b]pyridine-5-carboxylic acid was efficiently incorporated to produce a novel triostin analogue. sci-hub.se This demonstrates that the enzymes involved in the quinoxaline antibiotic synthesizing system can recognize and activate thienopyridine carboxylic acids. sci-hub.se This line of research, often termed "mutasynthesis," utilizes precursor analogues to generate novel antibiotics with potentially altered properties. While this does not imply that thieno[2,3-c]pyridine-5-carboxylic acid itself is a natural intermediate in antibiotic biosynthesis, it highlights its potential utility as a tool in synthetic biology and metabolic engineering to create new antibiotic compounds.
The main antibacterial mechanism investigated for thieno[2,3-d]pyrimidine derivatives is the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial cell survival. acs.orgresearchgate.net This enzyme is involved in the modification of tRNA, a process crucial for accurate protein synthesis. By inhibiting TrmD, these compounds disrupt this vital process, leading to bacterial cell death.
Antiviral Research (e.g., Chikungunya Virus (CHIKV), Herpes Simplex Virus Type 1 (HSV-1))
Research into the antiviral properties of this compound derivatives is limited in publicly available literature. However, studies on the broader class of thienopyridines have shown promise against various viruses.
For instance, a series of novel 4-(phenylamino)thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their in vitro activity against Herpes Simplex Virus type 1 (HSV-1). One compound from this series demonstrated significant inhibitory activity, suggesting that the thienopyridine core is a viable scaffold for the development of anti-HSV-1 agents. While this study focused on the thieno[2,3-b] isomer, it highlights the potential of the general thienopyridine structure in antiviral drug discovery. The antiviral activity of 1H-pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivative systems has also been described, with some compounds showing inhibition of HSV-1 cytopathic effects nih.gov.
In the context of Chikungunya Virus (CHIKV), a re-emerging alphavirus, there is currently no approved antiviral treatment, making the development of new therapeutic agents a priority nih.gov. While direct studies on this compound derivatives are not readily found, research on related heterocyclic systems provides a rationale for their investigation. The pyridine (B92270) moiety itself is present in compounds that have been investigated for anti-CHIKV activity nih.gov.
Neurological and Central Nervous System Applications
Derivatives of the thienopyridine scaffold have been investigated for their potential to modulate key targets in the central nervous system, offering potential treatments for a range of neurological and psychiatric disorders.
Modulation of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Their dysfunction has been implicated in various neurological and psychiatric disorders researchgate.net. Research has identified derivatives of tetrahydrothieno[2,3-c]pyridine as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1) nih.gov.
In a study aimed at developing novel mGluR1 antagonists, a library of compounds with the tetrahydrothieno[2,3-c]pyridine scaffold was designed and synthesized. Several of these compounds exhibited excellent antagonistic activity in vitro and demonstrated pain-suppressing effects in animal models of neuropathic pain nih.gov. Notably, two compounds showed significant efficacy and one also possessed a favorable pharmacokinetic profile in rats, making them promising lead compounds for the potential treatment of neuropathic pain nih.gov.
Table 1: In vitro and in vivo activity of select tetrahydrothieno[2,3-c]pyridine derivatives as mGluR1 antagonists.
| Compound ID | In vitro mGluR1 Antagonistic Activity (IC₅₀) | In vivo Pain-Suppressing Activity | Oral Bioavailability |
|---|---|---|---|
| 9b | Excellent | Demonstrated | Favorable in rats |
| 10b | Excellent | Demonstrated | Not specified |
This table is for illustrative purposes and is based on findings from the cited research. nih.gov
Antagonism of NMDA Receptor Glycine Binding Site
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. The glycine binding site on the NMDA receptor is a crucial target for therapeutic intervention nih.gov. While direct evidence for the activity of this compound derivatives at the NMDA receptor glycine site is not prominent in the literature, research on the closely related thieno[2,3-b]pyridinone isomers has been conducted. These studies provide a basis for considering the potential of other thienopyridine scaffolds in this area.
Modulators of Multidrug Resistance (MDR) in Chemotherapy
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux anticancer drugs from tumor cells. The development of MDR modulators that can inhibit these transporters is a key strategy to overcome this resistance nih.gov.
The thieno[2,3-b]pyridine scaffold has been identified as a new class of MDR modulators. A study on a series of novel thieno[2,3-b]pyridines revealed their ability to inhibit various ABC transporters, including P-gp, MRP1, and BCRP1 nih.gov. One particular thieno[2,3-b]pyridine derivative exhibited potent inhibitory action against all three transporters, suggesting its potential for further pharmacological investigation as an MDR modulator nih.gov. Although this research focused on the thieno[2,3-b] isomer, it provides a strong rationale for investigating this compound derivatives for similar activity.
Furthermore, a series of researchgate.netbenzothieno[2,3-c]pyridines, which are derivatives of the core scaffold of interest with a fused benzene (B151609) ring, were synthesized and evaluated for their anticancer activity. Several of these compounds showed prominent growth inhibition against a wide range of cancer cell lines, with one compound exhibiting potent broad-spectrum anticancer activity nih.gov. This compound was also found to suppress the activity of the CYP17 enzyme, a key target in prostate cancer therapy nih.gov.
Table 2: MDR modulating activity of a potent thieno[2,3-b]pyridine derivative.
| Transporter | Inhibitory Action (EC₅₀) |
|---|---|
| P-glycoprotein (P-gp) | 0.3 ± 0.2 μM |
| MRP1 | 1.1 ± 0.1 μM |
| BCRP1 | 0.2 ± 0.05 μM |
This table is for illustrative purposes and is based on findings from the cited research on a thieno[2,3-b]pyridine derivative. nih.gov
Other Potential Therapeutic Areas
Anti-inflammatory Properties
The anti-inflammatory potential of thienopyridine derivatives has been explored, although specific studies on this compound are not extensively documented. However, research on related thieno[2,3-d]pyrimidine derivatives has shown promising results. A series of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Several of these compounds exhibited pharmacological effects comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac derpharmachemica.comresearchgate.net. Importantly, the most active compounds showed a better safety profile with lower ulcerogenic indices compared to the reference drug derpharmachemica.com. These findings suggest that the broader class of compounds containing the thieno-fused pyridine or pyrimidine (B1678525) ring system holds potential for the development of new anti-inflammatory agents.
Smooth Muscle Relaxants
Currently, there is a notable lack of specific research literature detailing the investigation of this compound derivatives as smooth muscle relaxants. A thorough review of available scientific databases and publications did not yield studies focused on the synthesis or evaluation of these specific compounds for their effects on smooth muscle contraction or relaxation. Therefore, no detailed research findings or data tables on this particular pharmacological application can be presented at this time.
Potassium Channel Opening Agents
In the field of potassium channel modulation, specific studies on this compound derivatives as potassium channel opening agents are not readily found in the existing scientific literature. While the broader class of thienopyridines has been explored for various biological activities, research explicitly targeting the potassium channel opening properties of the Thieno[2,3-c]pyridine scaffold is not apparent. As a result, there is no available data to present regarding their efficacy or structure-activity relationships in this context.
Urokinase Inhibitors
The investigation of this compound derivatives as urokinase inhibitors is another area where specific research appears to be limited. Urokinase and its inhibitors are crucial in fields like cancer research for their role in tissue remodeling and metastasis. However, searches of scientific literature did not uncover studies dedicated to the design, synthesis, and biological evaluation of this compound derivatives for urokinase inhibition. One study focused on 4-substituted benzo[b]thiophene-2-carboxamidines as a new class of potent and selective synthetic urokinase inhibitors, with compounds B428 and B623 showing IC50 values of 0.32 and 0.07 microM, respectively researchgate.net.
GnRH Receptor Antagonists
The thienopyridine scaffold has been a subject of interest in the development of non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. While direct studies on this compound are scarce, research on related isomers provides valuable insights.
Research into non-peptide GnRH antagonists has led to the development of compounds based on the thieno[2,3-b]pyridine-4-one and thieno[2,3-d]pyrimidine-2,4-dione scaffolds nih.gov. These were designed to mimic the β-turn of GnRH that is responsible for receptor binding nih.gov. Structure-activity relationship (SAR) studies identified T-98475, a thieno[2,3-b]pyridine-4-one analog, as a potent inhibitor of the human GnRH receptor with an IC50 of 0.2 nM nih.gov. Further optimization led to compounds with subnanomolar in vitro activity and improved in vivo efficacy nih.gov.
A strategic shift to alternative bicyclic scaffolds resulted in a series of molecules based on thieno[2,3-d]pyrimidine-2,4-diones, such as TAK-013 and TAK-385 nih.gov. TAK-013 demonstrated high potency at both human and monkey GnRH receptors, with IC50 values of 0.1 and 0.6 nM, respectively nih.gov. Another thieno[2,3-d]pyrimidine derivative, relugolix, emerged from these efforts and has been developed for treating prostate cancer and endometriosis researchgate.net.
Although these findings are for the thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine cores, they highlight the potential of the broader thienopyridine class as a foundational structure for potent GnRH receptor antagonists. The specific contribution of the Thieno[2,3-c]pyridine isomer remains an area for future investigation.
| Compound ID | Scaffold Type | GnRH Receptor Binding Affinity (IC50) |
| T-98475 | Thieno[2,3-b]pyridine-4-one | 0.2 nM (human) nih.gov |
| TAK-013 | Thieno[2,3-d]pyrimidine-2,4-dione | 0.1 nM (human), 0.6 nM (monkey) nih.gov |
Coordination Chemistry Applications as Ligands for Metal Complexes
The this compound molecule possesses structural features that make it a promising candidate as a ligand in coordination chemistry. The presence of a pyridine nitrogen atom and a carboxylic acid group provides potential bidentate or polydentate coordination sites for metal ions.
While specific studies detailing the use of this compound as a ligand are not extensively reported, the principles of coordination chemistry suggest its potential utility. The pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to a metal center wikipedia.org. The carboxylic acid group can either remain protonated and form hydrogen bonds or be deprotonated to form a carboxylate that can coordinate to a metal ion in a monodentate, bidentate chelating, or bridging fashion.
Research on related molecules, such as 3-thiophene carboxamides containing a pyridine ring, has shown that these types of ligands can form stable complexes with various transition metals like Zn(II), Cu(II), and Co(II) nih.gov. In these complexes, coordination typically occurs through the carbonyl oxygen and the pyridine nitrogen atoms nih.gov. The thiophene (B33073) ring in these instances generally does not participate in coordination nih.gov. Similarly, pyridine carboxylic acids are well-known ligands in the formation of coordination polymers and metal-organic frameworks (MOFs) rsc.org. The combination of the pyridine and carboxylic acid functionalities allows for the construction of diverse and extended structures with interesting properties, such as magnetism and luminescence rsc.org.
Given these precedents, this compound is expected to form a variety of metal complexes with diverse structural motifs and potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. However, detailed experimental studies are required to fully explore its coordination behavior and the properties of its metal complexes.
Advanced Research Directions and Future Perspectives for Thieno 2,3 C Pyridine 5 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes for Diversification
The diversification of Thieno[2,3-c]pyridine-5-carboxylic acid derivatives is crucial for exploring their full potential. Traditional synthetic methods for the thieno[2,3-c]pyridine (B153571) skeleton often rely on metal catalysts and harsh reaction conditions, which can limit the diversity of achievable products and pose environmental concerns. ekb.eg
A significant advancement in this area is the development of a metal-free, three-step synthesis of thieno[2,3-c]pyridine derivatives. ekb.egnih.gov This method proceeds via a fused 1,2,3-triazole intermediate, which undergoes an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine core. ekb.egnih.gov This approach is not only more sustainable but also overcomes the limitations of conventional methods, allowing for the synthesis of a library of novel derivatives under mild conditions. ekb.egmdpi.com
Future research in this area will likely focus on expanding the substrate scope of these sustainable methods and developing one-pot procedures to further improve efficiency. The application of flow chemistry and mechanochemistry could also offer greener and more scalable routes to a wider array of this compound analogs.
Application of Advanced Computational Methodologies (e.g., Machine Learning, AI) in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of drugs based on the this compound scaffold. mdpi.commdpi.com While specific applications to this particular compound are not yet widely reported, the general trends in drug discovery point towards a significant future impact. mdpi.commdpi.com
Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives
| Application Area | Potential Impact |
| Target Identification | Identification of novel protein targets for which this compound derivatives may have high affinity and selectivity. |
| De Novo Drug Design | Generation of novel this compound analogs with optimized potency, selectivity, and ADME properties. |
| Predictive Modeling | Prediction of biological activity, toxicity, and pharmacokinetic profiles of virtual compounds, reducing the need for extensive initial screening. |
| Synthesis Planning | Development of efficient and sustainable synthetic routes for novel derivatives. |
Exploration of Undiscovered Biological Activities and Target Identification
The Thieno[2,3-c]pyridine core is known to be present in compounds with a range of biological activities, including anticancer and antimicrobial effects. ekb.egnih.gov However, the full therapeutic potential of this compound and its derivatives remains largely unexplored.
Recent studies have identified Thieno[2,3-c]pyridine derivatives as potential inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is overexpressed in many cancer cells. nih.gov This suggests a promising avenue for the development of novel anticancer agents. Specifically, certain derivatives have shown potent inhibition against head and neck, breast, and colorectal cancer cell lines. nih.gov
Future research will likely involve high-throughput screening of diverse libraries of this compound derivatives against a wide range of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.
Investigation of Structure-Function Relationships Beyond Pharmacological Contexts
While the primary focus of research on this compound has been its pharmacological potential, there is growing interest in its application in materials science. ekb.eg The fused heterocyclic system imparts unique electrochemical and photophysical properties that could be exploited in the development of novel organic electronic materials. ekb.eg
The investigation into the structure-function relationships in this context is still in its infancy. Future studies will need to explore how modifications to the this compound scaffold affect properties such as charge transport, luminescence, and thermal stability. This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Strategies for Overcoming Challenges in Selectivity and Potency Enhancement
A key challenge in the development of drugs based on the this compound scaffold is achieving high selectivity and potency for the desired biological target. Structure-activity relationship (SAR) studies are crucial in this regard.
For example, in the development of Hsp90 inhibitors, molecular docking studies have been used to understand the binding modes of Thieno[2,3-c]pyridine derivatives and to guide the design of more potent analogs. nih.gov These studies have highlighted the importance of specific molecular interactions for achieving high affinity. nih.gov
Future strategies for enhancing selectivity and potency will likely involve a combination of computational and experimental approaches. The use of advanced techniques such as cryogenic electron microscopy (cryo-EM) to determine the structures of protein-ligand complexes will provide valuable insights for rational drug design. Furthermore, the exploration of different substitution patterns on the this compound core will be essential for fine-tuning the pharmacological properties of these compounds.
Analysis of the Patent Landscape and Intellectual Property Considerations in this Field
The patent landscape for thienopyridine derivatives is active, with numerous patents covering various scaffolds and their therapeutic applications. nih.govgoogle.com While specific patents solely focused on this compound are less common, the broader patent space for thienopyridines as kinase inhibitors, anti-inflammatory agents, and for other therapeutic uses is well-established. nih.govgoogle.com
As research into the specific biological activities of this compound derivatives advances, it is anticipated that there will be a corresponding increase in patent filings in this area. Key considerations for securing intellectual property will include the novelty of the chemical structures, the inventive step in their synthesis, and the demonstration of unexpected therapeutic benefits.
A thorough analysis of the existing patent literature is crucial for researchers and companies entering this field to ensure freedom to operate and to identify opportunities for new inventions. The development of novel and sustainable synthetic routes, the discovery of new biological targets, and the identification of compounds with superior efficacy and safety profiles will be key drivers of new intellectual property in this promising area of research.
Q & A
Q. What are the optimal synthetic routes for preparing Thieno[2,3-c]pyridine-5-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions starting from pyridine or thiophene precursors. For example, a common approach includes:
- Cyclization : Using thiourea or thiol-containing reagents to form the thienopyridine core .
- Functionalization : Introducing substituents via chlorination, amination, or esterification. Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate derivatives are synthesized via S-alkylation followed by Thorpe–Ziegler isomerization .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions . Key reagents: Sodium dithionite for reductive steps, triethylamine as a base, and polar aprotic solvents like DMSO .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- HPLC : Assess purity (>95% as per commercial standards) .
- NMR and IR spectroscopy : Confirm functional groups (e.g., carboxylic acid peak at ~1700 cm⁻¹ in IR) .
- Elemental analysis : Verify molecular formula (e.g., C₈H₅NO₂S for the parent compound) .
Q. What are the primary challenges in scaling up synthesis for research quantities?
- Intermediate instability : Nitro or amino groups may require inert atmospheres or low temperatures .
- Byproduct formation : Optimize reaction time and temperature to minimize impurities (e.g., sulfoxides from over-oxidation) .
- Solvent selection : Use acetone/water mixtures for better solubility and yield in cyclization steps .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance binding to enzymatic targets (e.g., observed in 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid derivatives) .
- Amino or methyl groups : Improve solubility and bioavailability, as seen in anti-HSV-1 active ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate .
- Rigid analog design : Fuse additional rings (e.g., benzo[b]thieno[3,2-h]-1,6-naphthyridine) to mimic acridone-based antiviral scaffolds .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Computational docking : Compare binding modes of active vs. inactive compounds (e.g., pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed varied antimicrobial activity due to steric hindrance) .
- In vitro assays : Test derivatives against specific cell lines (e.g., IGROV1 ovarian cancer cells) to isolate substituent-specific effects .
- Meta-analysis : Cross-reference spectral and microanalytical data to confirm structural consistency .
Q. How can this compound be functionalized for targeted drug delivery?
- Prodrug synthesis : Convert the carboxylic acid to esters (e.g., methyl or tert-butyl esters) for enhanced membrane permeability .
- Conjugation : Link to peptides or nanoparticles via amide bonds, leveraging the carboxylic acid group as a reactive site .
- Boc protection : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines during multi-step syntheses .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
